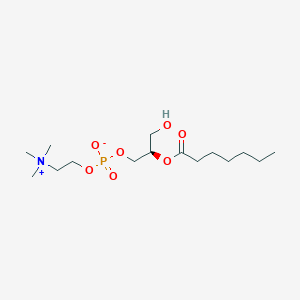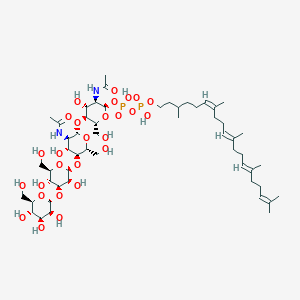
N(8)-acetylspermidinium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(8)-acetylspermidinium(2+) is the dication of N(8)-acetylspermidine. It has a role as a human metabolite. It is a conjugate acid of a N(8)-acetylspermidine.
Wissenschaftliche Forschungsanwendungen
Enzyme Activity and Inhibition
N(8)-acetylspermidinium(2+) and its related compounds have been studied for their interactions with enzymes, primarily in the context of enzyme inhibition. Gholivand et al. (2021) synthesized and characterized ten new N-acetyl phosphoramidate compounds, including variants of N(8)-acetylspermidinium(2+), and assessed their inhibitory effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency of these compounds was linked to their electronic parameters and structural descriptors, indicating that their interactions with enzymes are influenced by specific molecular characteristics (Gholivand et al., 2021).
Role in Cellular Processes
The compound and its derivatives play a role in various cellular processes. Conway et al. (2020) demonstrated that human arylamine N-acetyltransferase NAT2 can acetylate aliphatic endogenous amines, including N(8)-acetylspermidinium(2+). This regioselective N8-acetylation process is important in understanding the intracellular concentrations of acetylated polyamines and their biological functions, such as cell growth and differentiation (Conway et al., 2020).
Biomarker in Disease Diagnosis
N(8)-acetylspermidinium(2+) and its derivatives have been investigated as potential biomarkers for disease diagnosis, particularly in cancer. DeFelice and Fiehn (2019) developed a robust LC-MS/MS method for quantifying acetylated polyamines, including N8-acetylspermidine, in human biofluids. The method's precision and accuracy make it suitable for clinical routines, potentially aiding in cancer diagnosis and monitoring (DeFelice & Fiehn, 2019).
Biochemical Synthesis
The synthesis of deuterium-labeled derivatives of N(8)-acetylspermidinium(2+), such as N(1)-acetylspermine and N(1)-acetylspermidine, has been reported by Gawandi and Fitzpatrick (2007). These labeled compounds are useful in studying the mechanism of action of polyamine oxidizing enzymes, a crucial aspect in understanding polyamine metabolism and its implications in cellular processes (Gawandi & Fitzpatrick, 2007).
Eigenschaften
Molekularformel |
C9H23N3O+2 |
|---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
4-acetamidobutyl(3-azaniumylpropyl)azanium |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2 |
InChI-Schlüssel |
FONIWJIDLJEJTL-UHFFFAOYSA-P |
SMILES |
CC(=O)NCCCC[NH2+]CCC[NH3+] |
Kanonische SMILES |
CC(=O)NCCCC[NH2+]CCC[NH3+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)



![[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262740.png)





